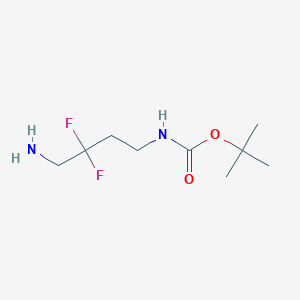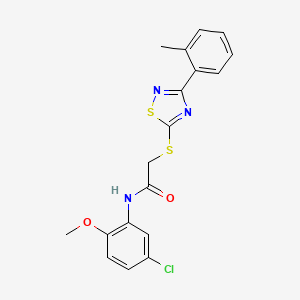![molecular formula C12H11N3O B2429325 3-Phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-on CAS No. 860610-78-2](/img/structure/B2429325.png)
3-Phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is a heterocyclic compound that belongs to the class of pyrazolopyrimidines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Wirkmechanismus
Target of Action
It is suggested that the compound may interact with voltage-gated ion channels and modulate gabaergic activity .
Mode of Action
It is likely to have several mechanisms of action, including inhibiting voltage-gated ion channels and modulating GABAergic activity . These actions can alter the excitability of neurons, potentially leading to its observed anticonvulsant effects.
Result of Action
The compound has been shown to exhibit potent anticonvulsant activities in the maximal electroshock test (MES). The most promising compound showed significant anticonvulsant activity in the MES test with an ED50 value of 19.7 mg/kg . This suggests that the compound’s action results in a reduction of seizure activity.
Biochemische Analyse
Biochemical Properties
3-Phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one has been found to interact with the lymphocyte-specific kinase (Lck), a key enzyme involved in T-cell receptor signaling .
Cellular Effects
The effects of 3-Phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one on cells are largely dependent on its interactions with Lck. By inhibiting Lck, this compound can potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one involves binding interactions with Lck, leading to the inhibition of this enzyme . This can result in changes in gene expression and cellular signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-pyrazole-5-carbaldehyde with guanidine in the presence of a base, followed by cyclization to form the desired pyrazolopyrimidine structure .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-bromo-5-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine: Another pyrazolopyrimidine derivative with similar biological activity.
4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: A related compound with potent and selective brain-penetrant P2X7 receptor antagonist activity.
Uniqueness
3-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is unique due to its specific structural features that allow it to selectively inhibit certain kinases, making it a valuable compound in the development of targeted therapies for diseases such as cancer and autoimmune disorders .
Eigenschaften
IUPAC Name |
3-phenyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c16-11-6-7-15-12(14-11)10(8-13-15)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSBRVHIYOCSKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C3=CC=CC=C3)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(3-Chlorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2429242.png)
![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2429243.png)

![N-(3,5-dimethoxyphenyl)-2-{7-methoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}acetamide](/img/structure/B2429251.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2429254.png)
![N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2429255.png)

![2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2429257.png)



![(2Z)-3-[5-(4-CHLOROPHENYL)FURAN-2-YL]-2-CYANO-N-(2-METHOXYPHENYL)PROP-2-ENAMIDE](/img/structure/B2429264.png)

